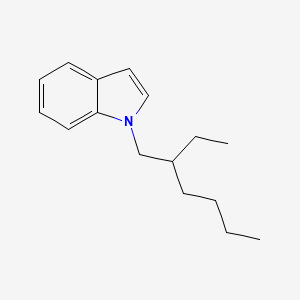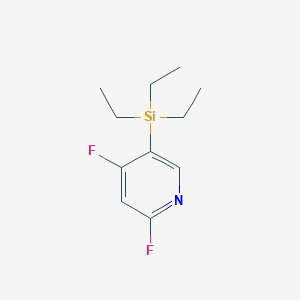
2,4-Difluoro-5-(triethylsilyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Difluoro-5-(triethylsilyl)pyridine is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique physical, chemical, and biological properties due to the presence of strong electron-withdrawing fluorine atoms in the aromatic ring. These compounds have reduced basicity and are generally less reactive than their chlorinated and brominated analogues .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic substitution reaction, where fluorine atoms are introduced into the pyridine ring using fluorinating agents . The triethylsilyl group can be introduced through a reaction with a trialkylsilyl reagent .
Industrial Production Methods
Industrial production methods for fluorinated pyridines often involve large-scale nucleophilic substitution reactions under controlled conditions to ensure high yield and purity. The use of efficient fluorinating reagents and reliable fluorination technology has accelerated the development of these compounds .
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Difluoro-5-(triethylsilyl)pyridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms in the pyridine ring can be displaced by nucleophiles, especially when influenced by the presence of the triethylsilyl group.
Oxidation and Reduction: These reactions can modify the electronic properties of the compound, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Fluorinating Agents:
Trialkylsilyl Reagents:
Major Products Formed
The major products formed from these reactions depend on the specific nucleophiles and reaction conditions used. For example, nucleophilic substitution can lead to the formation of various substituted pyridines .
Applications De Recherche Scientifique
2,4-Difluoro-5-(triethylsilyl)pyridine has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 2,4-Difluoro-5-(triethylsilyl)pyridine involves its interaction with molecular targets through its fluorine atoms and triethylsilyl group. The electron-withdrawing nature of the fluorine atoms can influence the compound’s reactivity and interaction with other molecules . The triethylsilyl group can also affect the compound’s steric and electronic properties, leading to selective reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4,6-Trifluoropyridine: Another fluorinated pyridine with three fluorine atoms.
2,3,4,6-Tetrafluoropyridine: A pyridine derivative with four fluorine atoms.
Trifluoromethylpyridine: Contains a trifluoromethyl group instead of individual fluorine atoms.
Uniqueness
2,4-Difluoro-5-(triethylsilyl)pyridine is unique due to the presence of both fluorine atoms and a triethylsilyl group. This combination imparts distinct electronic and steric properties, making it a valuable compound for various chemical reactions and applications .
Propriétés
Numéro CAS |
849937-81-1 |
|---|---|
Formule moléculaire |
C11H17F2NSi |
Poids moléculaire |
229.34 g/mol |
Nom IUPAC |
(4,6-difluoropyridin-3-yl)-triethylsilane |
InChI |
InChI=1S/C11H17F2NSi/c1-4-15(5-2,6-3)10-8-14-11(13)7-9(10)12/h7-8H,4-6H2,1-3H3 |
Clé InChI |
VCMZLUTYLREXAV-UHFFFAOYSA-N |
SMILES canonique |
CC[Si](CC)(CC)C1=CN=C(C=C1F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


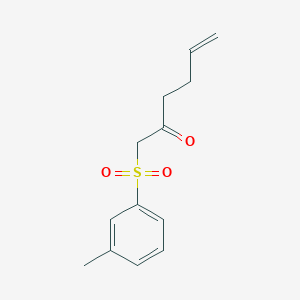
![Acetic acid, [[bis(2-chloroethyl)amino]oxy]-](/img/structure/B14190380.png)
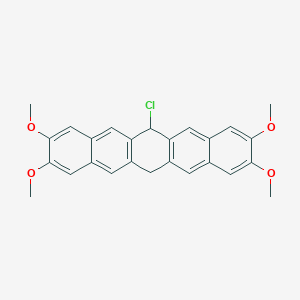
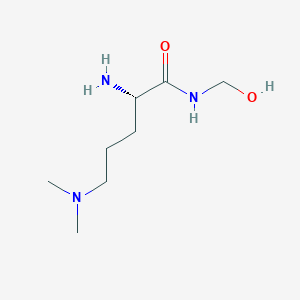
![4-{3-[6-(2-Fluorophenyl)pyridin-3-yl]propyl}thiomorpholin-3-one](/img/structure/B14190401.png)

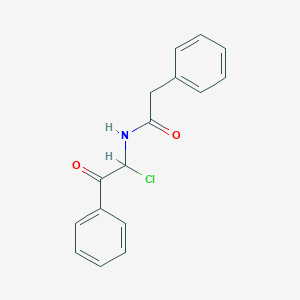
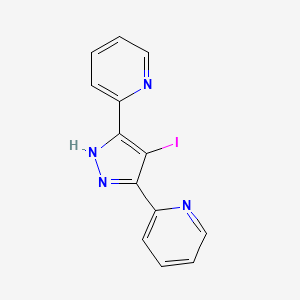
![4-[2-(Non-4-EN-1-YL)-1,3-dithian-2-YL]butanal](/img/structure/B14190428.png)
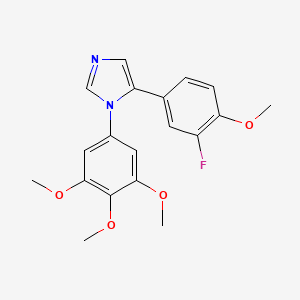
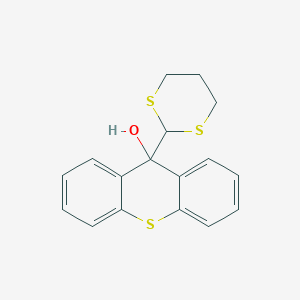
![2-{[2-(Methoxycarbonyl)-3-oxobutyl]carbamoyl}benzoic acid](/img/structure/B14190468.png)
![(2R)-1-[(2-methyl-1,3-benzothiazol-5-yl)oxy]-3-[(2S)-2-methyl-4-[[5-[4-(trifluoromethyl)phenyl]-1,2-oxazol-3-yl]methyl]piperazin-1-yl]propan-2-ol](/img/structure/B14190470.png)
